CAS registry number and molecular weight for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
CAS registry number and molecular weight for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
This guide provides a comprehensive technical overview of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.
Core Compound Identification and Properties
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a substituted pyridine derivative featuring an azetidine ring, a chloro group, a methyl group, and a nitro group. These functional groups contribute to its unique chemical reactivity and potential as a versatile building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Registry Number | 1956306-97-0 | [1] |
| Molecular Formula | C9H10ClN3O2 | Calculated |
| Molecular Weight | 227.65 g/mol | Calculated |
| IUPAC Name | 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine | N/A |
The presence of the strained four-membered azetidine ring is a notable feature, often imparting desirable pharmacokinetic properties in drug candidates, such as improved metabolic stability and solubility[2]. The electron-withdrawing nitro group and the chloro substituent significantly influence the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in its derivatization.
Synthesis and Mechanistic Insights
The synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted pyridine precursor.
Proposed Synthetic Pathway
The most probable synthetic route involves the reaction of 2,6-dichloro-4-methyl-3-nitropyridine with azetidine. The greater reactivity of the chloro group at the 2-position of the pyridine ring towards nucleophilic attack, influenced by the adjacent electron-withdrawing nitro group, facilitates a regioselective substitution.
Caption: Proposed synthesis of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis, grounded in established methodologies for similar transformations[3].
Materials:
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2,6-dichloro-4-methyl-3-nitropyridine
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Azetidine hydrochloride
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Potassium carbonate (K2CO3)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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To a solution of 2,6-dichloro-4-methyl-3-nitropyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add azetidine hydrochloride (1.2 eq) to the reaction mixture.
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Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine.
Causality of Experimental Choices:
-
Base (K2CO3): A base is required to deprotonate the azetidine hydrochloride in situ, generating the free azetidine nucleophile. Potassium carbonate is a suitable, moderately strong base for this purpose.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction, which proceeds more favorably in such media.
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Heat: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Structural Characterization
The confirmation of the structure of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the protons on the azetidine ring, the methyl group, and the aromatic proton on the pyridine ring. The integration and splitting patterns would be crucial for confirming the structure.
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¹³C NMR: Would reveal the number of unique carbon environments, including those in the pyridine and azetidine rings, the methyl group, and the carbon atoms bearing the chloro and nitro substituents.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-Cl, C-N, and N-O (from the nitro group) bonds.
These analytical methods are standard for the structural elucidation of novel organic compounds[3][4][5].
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is not extensively published, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery.
Role as a Synthetic Building Block
The primary utility of this compound lies in its potential as a versatile intermediate. The remaining chloro group at the 6-position can be further displaced by other nucleophiles, allowing for the introduction of diverse functionalities. The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used in the formation of other heterocyclic rings. This dual functionality makes it a valuable precursor for creating libraries of compounds for high-throughput screening.
Caption: Potential derivatization pathways for the title compound.
Insights from Structurally Related Compounds
The azetidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs[2]. Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including:
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Antimicrobial Activity: Some azetidine derivatives have shown potent activity against Mycobacterium tuberculosis[6].
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Central Nervous System (CNS) Activity: Azetidine analogs have been developed as selective agonists for nicotinic acetylcholine receptors, with potential applications in treating depression and other neurological disorders[7][8].
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Kinase Inhibition: The 3-nitropyridine scaffold has been incorporated into molecules designed as kinase inhibitors, which are a major class of anticancer agents[3].
The combination of the azetidine ring and the functionalized pyridine core in 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine makes it an attractive starting point for the design and synthesis of novel therapeutic agents in these and other disease areas.
Safety and Handling
As with any laboratory chemical, 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with multiple points for further chemical modification, makes it an attractive building block for the creation of diverse molecular libraries. The presence of the pharmacologically relevant azetidine moiety further enhances its appeal for the development of novel therapeutic agents.
References
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]
-
A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
2-(azetidin-1-yl)-N-[2-methyl-4-[[7-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][9][10]oxazin-7-yl)quinazolin-2-yl]amino]phenyl]acetamide. PubChem. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
(PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- IL208613A - Azetidine derivatives, methods of their preparation, compositions comprising them and uses thereof.
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]
Sources
- 1. 1956354-59-8|6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Azetidin-1-yl)-5-nitropyridine|Research Chemical [benchchem.com]
- 8. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. | Merck [merckmillipore.com]
- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jgtps.com [jgtps.com]
